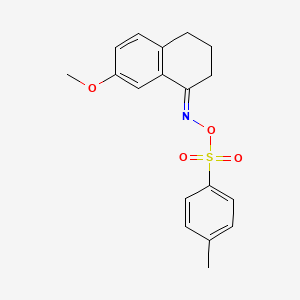

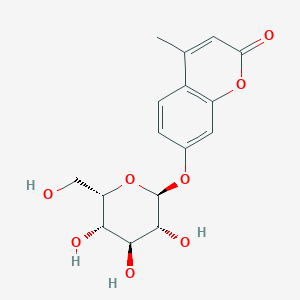

3,4-二氢-7-甲氧基-2H-1-萘酮-O-甲苯磺酰氧肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related naphthalenone compounds involves condensation reactions, often yielding multiple products with varying methoxy and methyl group placements. For instance, the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene under specific conditions yields products like 3,4,4a,7,8,8a-hexahydro-4a-methyl-5-vinyl-2(1H)-naphthalenone, showcasing the complexity and versatility of synthetic routes in creating naphthalenone derivatives (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).

Molecular Structure Analysis

Detailed molecular structure analyses of naphthalenone derivatives reveal various conformations and bonding patterns. For example, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide's structure, a related compound, has been determined using X-ray crystallographic techniques, highlighting its unique "twist-boat" conformation and the presence of symmetrical and unsymmetrical C--O bond lengths in its epoxide ring (Klein & Stevens, 1984).

Chemical Reactions and Properties

Naphthalenone derivatives undergo various chemical reactions, including cycloadditions and rearrangements, which are pivotal for synthesizing complex molecules. For instance, 2-cyano-1,2-dihydrocyclobuta[a]naphthalene, derived from 2-methoxynaphthalene, reacts with olefins in a 4+2 cycloaddition, demonstrating the potential for constructing complex molecules such as steroid derivatives (Sato, Suzuki, Morisawa, Fujita, Inukai, & Kaneko, 1987).

Physical Properties Analysis

The physical properties of naphthalenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituent groups. Detailed structural analyses, like the one performed for the anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, provide insights into how molecular conformation affects these physical properties.

Chemical Properties Analysis

The chemical properties of naphthalenone derivatives, including their reactivity, stability, and interaction with various reagents, can be explored through synthesis and reaction studies. The oxidation of methoxy- and/or methyl-substituted benzenes and naphthalenes to quinones and phenols using H2O2 in HCOOH illustrates the chemical versatility of naphthalene compounds and their derivatives (Orita, Shimizu, Hayakawa, & Takehira, 1989).

科学研究应用

生物活性及抗癌活性

萘酮衍生物表现出显着的生物活性。它们从各种来源分离,如海洋真菌,并在细胞毒性和抗炎活性方面显示出潜力。例如,从海洋真菌 Leptosphaerulina chartarum 3608 中分离出的某些萘酮类化合物已表现出中等的抗炎活性。鉴定为 (-)-4,8-二羟基-7-(2-羟基乙基)-6-甲氧基-3,4-二氢-2H-萘-1-酮的化合物显示出对受刺激细胞中一氧化氮产生的显着抑制作用 (Zhang et al., 2018)。类似地,来自核桃楸的萘酮衍生物对胃癌细胞表现出显着的抗肿瘤活性 (Guo et al., 2015)。

植物毒性作用及农业影响

一些萘酮聚酮是由真菌产生的,如与葡萄藤链格孢死亡有关的 Neofusicoccum parvum。这些化合物表现出植物毒性,影响葡萄藤的叶子,并可能影响农业实践和植物健康 (Burruano et al., 2016)。

抗原生动物和细胞毒性作用

来自柿树的某些萘衍生物已证明对锥虫和利什曼原虫等原生动物寄生虫具有体外抗原生动物活性。它们对特定细胞系的细胞毒性突出了它们在医学研究和治疗应用中的潜力 (Ganapaty et al., 2006)。

合成应用及化学性质

萘酮衍生物的化学结构和反应性允许它们用于各种合成应用中。它们晶体结构的研究以及形成分子间氢键的可能性增加了它们在材料科学和药物研究中的重要性 (Zingales et al., 2016)。

安全和危害

属性

IUPAC Name |

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVZHEYOQGNVJZ-VHEBQXMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=C2C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

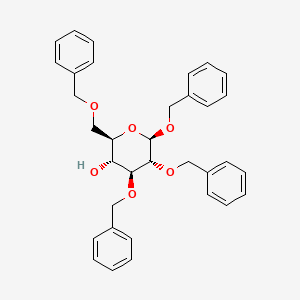

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

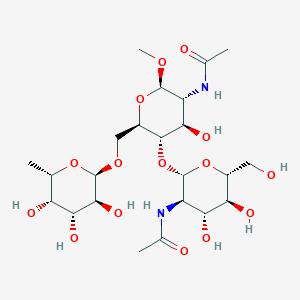

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)

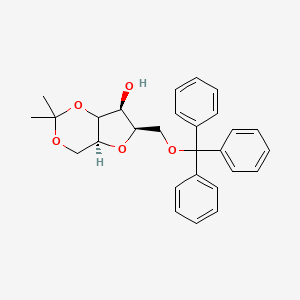

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)